molecular formula C9H15NS B1587332 Cyclooctyl isothiocyanate CAS No. 33522-04-2

Cyclooctyl isothiocyanate

Cat. No. B1587332
CAS RN: 33522-04-2
M. Wt: 169.29 g/mol
InChI Key: MHPKAOOPCYGVPY-UHFFFAOYSA-N
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Description

Cyclooctyl isothiocyanate is a type of isothiocyanate, which is a functional group formed by substituting the oxygen in the isocyanate group with a sulfur . Isothiocyanates are produced by enzymatic conversion of metabolites called glucosinolates . Cyclohexyl isothiocyanate, a similar compound, is used in the synthesis of many pharmaceutical and biologically active compounds .


Synthesis Analysis

Isothiocyanates are generally prepared by the reaction of a primary amine and carbon disulfide in aqueous ammonia . This combination results in precipitation of the solid ammonium dithiocarbamate salt, which is then treated with lead nitrate to yield the corresponding isothiocyanate . Another method relies on a tosyl chloride mediated decomposition of dithiocarbamate salts . Isothiocyanates may also be accessed via the thermally-induced fragmentation reactions of 1,4,2-oxathiazoles .


Molecular Structure Analysis

The general structure of an isothiocyanate is −N=C=S . The N=C and C=S distances are 117 and 158 pm respectively . The bond angles for C−N=C and N=C=S linkages in aryl isothiocyanates are 165° and 177°, respectively .


Chemical Reactions Analysis

Isothiocyanates are weak electrophiles, susceptible to hydrolysis . In general, nucleophiles attack at carbon .


Physical And Chemical Properties Analysis

Isothiocyanates can chemically react with water molecules and hydroxides in neutral and alkaline solutions . Structural differences lead to differences in lipophilicity and hydrophilicity .

Scientific Research Applications

Chemoprevention and Cancer Research

  • Isothiocyanates, including cyclooctyl isothiocyanate, are extensively studied for their chemopreventive properties against cancer. They inhibit carcinogenesis through multiple mechanisms, such as inhibiting Phase 1 enzymes involved in carcinogen activation and inducing Phase 2 enzymes that inactivate carcinogens (Zhang & Talalay, 1994).

  • Isothiocyanates derived from vegetables like broccoli have been shown to effectively inhibit the proliferation of cancer cells, such as in prostate cancer, by causing cell cycle arrest and inducing apoptosis (Xiao et al., 2003).

Pharmacokinetics and Human Exposure

  • The pharmacokinetics of isothiocyanates, which include how they are absorbed, metabolized, and excreted in humans, are crucial for understanding their therapeutic potential and safety. Studies have focused on developing sensitive methods for quantifying isothiocyanate levels in human plasma, serum, and tissues (Ye et al., 2002).

  • Isothiocyanates, such as those found in broccoli sprouts, are rapidly absorbed and excreted, indicating active renal tubular secretion, which is vital for evaluating their systemic effects and potential therapeutic applications (Ye et al., 2002).

Analytical Methods in Isothiocyanate Research

  • The development of analytical methods, like the 1,2-benzenedithiol-based cyclocondensation assay, has been crucial for quantifying isothiocyanates and their metabolites. These methods are essential for advancing research on the chemopreventive potential of isothiocyanates (Zhang, 2012).

  • The cyclocondensation assay has been used to measure isothiocyanates in various biological samples, contributing significantly to understanding their role in cancer prevention and elucidating their mechanisms of action (Zhang, 1998).

Biotechnological Production and Applications

  • The biosynthesis of isothiocyanates, such as benzyl isothiocyanate, through microbial engineering in organisms like Escherichia coli has been explored. This approach aims to produce these compounds in large quantities for nutraceutical and pharmaceutical applications, showing the potential for large-scale production of isothiocyanates (Liu et al., 2016).

Other Applications and Mechanisms

  • Isothiocyanates have been studied for their roles in health and disease beyond cancer, including cardiovascular and neurological diseases. Their ability to induce cytoprotective proteins and inhibit inflammatory responses makes them relevant in various chronic diseases (Dinkova-Kostova & Kostov, 2012).

  • In addition to their health benefits, the genotoxic potential of isothiocyanates has been explored, revealing a complex relationship between their chemopreventive properties and potential risks at high concentrations (Fimognari et al., 2012).

Safety And Hazards

Cyclooctyl isothiocyanate can cause severe skin burns and eye damage . It may cause an allergic skin reaction and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is recommended to avoid breathing mist, gas or vapors, avoid contacting with skin and eye, and to use personal protective equipment .

properties

IUPAC Name

isothiocyanatocyclooctane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NS/c11-8-10-9-6-4-2-1-3-5-7-9/h9H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHPKAOOPCYGVPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CCC1)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00374117
Record name isothiocyanatocyclooctane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00374117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclooctyl isothiocyanate

CAS RN

33522-04-2
Record name Cyclooctyl isothiocyanate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33522-04-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name isothiocyanatocyclooctane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00374117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 33522-04-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Cyclooctyl isothiocyanate
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Cyclooctyl isothiocyanate
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Cyclooctyl isothiocyanate
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Cyclooctyl isothiocyanate
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Cyclooctyl isothiocyanate
Reactant of Route 6
Reactant of Route 6
Cyclooctyl isothiocyanate

Citations

For This Compound
5
Citations
Y Tamura, T Kawasaki, M Adachi, M Tanio, Y Kita - Tetrahedron Letters, 1977 - Elsevier
… (8%),cyclopentyl alcohol: cyclopentyl thiocyanate (62%) and cyclopentyl isothiocyanate (4%), cvclooctyl alcohol: cycleoctyl thiocyanate (53%) and cyclooctyl isothiocyanate (2%)1. The …
Number of citations: 69 www.sciencedirect.com
LA Spurlock, RK Porter, WG Cox - The Journal of Organic …, 1972 - ACS Publications
… By the same procedure used for 8, cyclobutyl isothiocyanate (7), cyclopropylcarbinyl isothiocyanate (6), and cyclooctyl isothiocyanate (10) were prepared from cyclobutylamine,12 …
Number of citations: 5 pubs.acs.org
GW Muller, DE Walters, GE DuBois - Journal of medicinal …, 1992 - ACS Publications
Sweetness potencies were calculated on a weight basis relative to X% sucrose solution (weight/volume) as a reference. sweetener series is suggestive of a relatively nonspecific …
Number of citations: 39 pubs.acs.org
DHR Barton, W Chavasiri - Tetrahedron, 1994 - Elsevier
Utilization of the GoAgg IV system in the presence of sodium azide, sodium nitrite, sodium thiocyanate, sodium disulfide and tetraethylamonium cyanide converts saturated …
Number of citations: 20 www.sciencedirect.com
GB Phillips, TK Morgan Jr, WC Lumma Jr… - Journal of medicinal …, 1992 - ACS Publications
A series of novel arylpiperazines have been prepared in an attempt to incorporate both class II (0-receptor blocking) and class HI antiarrhythmic properties in a single molecule. The key …
Number of citations: 18 pubs.acs.org

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